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Executive Summary
Fenbuconazole is a broad-spectrum triazole fungicide utilized in agriculture to control a variety

of fungal diseases on crops.[1] Its mechanism of action involves the inhibition of sterol

biosynthesis in fungi.[2][3] In mammals, fenbuconazole is rapidly absorbed and extensively

metabolized, with the liver being the primary target organ for toxicity.[1][4] Toxicological

assessments have demonstrated low acute toxicity via oral, dermal, and inhalation routes.[2][4]

Subchronic and chronic exposure in animal studies consistently point to liver effects, including

increased weight and hepatocellular hypertrophy.[1][5][6] In rats, the thyroid is a secondary

target organ.[1][7] Fenbuconazole is classified as a "Group C, possible human carcinogen"

based on liver tumors in mice and thyroid tumors in rats.[1][6][7] It has not been found to be

genotoxic in standard in vitro and in vivo assays, nor is it considered a neurotoxin or teratogen

at doses non-toxic to the mother.[4][7] This guide provides a detailed overview of the

toxicological data, key safety endpoints, and the experimental methodologies used in the

evaluation of fenbuconazole.

Mechanism of Action
Fenbuconazole's fungicidal activity stems from its ability to inhibit the C14-demethylase

enzyme, which is crucial for the biosynthesis of ergosterol, a vital component of fungal cell

membranes.[3][8] This disruption leads to an accumulation of methylated sterols, compromising

membrane integrity and ultimately inhibiting fungal growth.[8]
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In mammals, the toxicological effects, particularly hepatotoxicity, are linked to its interaction

with cytochrome P450 (CYP450) enzymes.[9] Studies in rats and mice have shown effects

similar to those induced by phenobarbital, including the induction of CYP450 activity

(specifically the CYP2B form), leading to hepatocellular hypertrophy and proliferation.[4] This

increased metabolic activity in the liver can lead to secondary effects, such as altered thyroid

hormone levels in rats.[4][7]
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Caption: Mechanism of action of Fenbuconazole in fungi and mammals.
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Pharmacokinetics: Absorption, Distribution,
Metabolism, and Excretion (ADME)
Studies in rats demonstrate that fenbuconazole is well-absorbed following oral administration

and is extensively metabolized.[1] It is rapidly eliminated, primarily through the feces via

significant biliary excretion, with no evidence of significant tissue retention.[2][4] Dermal

absorption is low, constituting between 2% and 13% of the administered dose over a 24-hour

period.[4] The metabolism involves Phase I oxidation or hydroxylation at multiple sites on the

molecule, followed by Phase II conjugation, predominantly with glucuronic acid.[4]

Toxicological Data
The toxicological database for fenbuconazole is extensive, covering acute, subchronic, and

chronic exposures, as well as carcinogenicity, genotoxicity, and reproductive/developmental

effects.

Acute Toxicity
Fenbuconazole exhibits low acute toxicity across oral, dermal, and inhalation routes of

exposure.[4] It is not classified as a skin or eye irritant and, while not a sensitizer in a Buehler

test, it showed weak sensitization potential in a maximization test.[4]

Table 1: Acute Toxicity of Technical Grade

Fenbuconazole

Study Result

Acute Oral LD50 (Rat) > 2,000 mg/kg bw[2][4][10]

Acute Dermal LD50 (Rat) > 5,000 mg/kg bw[2][4][10]

Acute Inhalation LC50 (Rat) > 2.1 mg/L air[2][4]

Skin Irritation Not an irritant[4]

Eye Irritation Not an irritant[2][4]

Dermal Sensitization
Not a sensitizer (Buehler test); Weak sensitizer

(Maximization test)[4]
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Subchronic and Chronic Toxicity
The primary target organ identified in subchronic and chronic feeding studies in rats, mice, and

dogs is the liver.[1][9] Observed effects include increased liver weight, hepatocellular

hypertrophy, and associated changes in clinical chemistry, such as alterations in cholesterol,

triglycerides, and liver enzymes (ALK, SGPT, SGOT).[1][4] In rats, secondary effects on the

thyroid (hypertrophy of follicular cells) were noted.[4][5] In dogs, increased kidney and adrenal

weights were also observed after chronic exposure.[1]

Carcinogenicity
Fenbuconazole is classified as a "Group C, possible human carcinogen" by the U.S. EPA.[1]

[7] This classification is based on findings of an increased incidence of liver tumors in male and

female mice and thyroid tumors in male rats in long-term carcinogenicity studies.[6][7] A cancer

potency factor (Q1*) of 3.59 x 10⁻³ (mg/kg/day)⁻¹ has been established for quantifying cancer

risk.[6]
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Table 2: Chronic

Toxicity and

Carcinogenicity

Endpoints

Study Species NOAEL LOAEL & Effects

2-Year

Chronic/Carcinogenici

ty

Rat 3.0 mg/kg/day[4]

30.6 mg/kg/day,

based on decreased

body weight gain,

increased thyroid

weight, and

histopathological

lesions in the liver and

thyroid.[6][7]

78-Week

Carcinogenicity
Mouse 1.3 mg/kg/day[4]

200 ppm (males), 650

ppm (females), based

on hepatomegaly,

hepatocellular

hypertrophy, and

evidence of

tumorigenicity at the

highest doses.[4]

1-Year Chronic Dog 5.2 mg/kg/day[4]

Higher doses led to

decreased body-

weight gain and

hepatic hypertrophy.

[4]

Genotoxicity
Fenbuconazole has been adequately tested in a battery of in vitro and in vivo genotoxicity

assays and is considered to be non-genotoxic.[4] While one report indicated no mutagenic

activity in a Salmonella typhimurium assay, the study was deemed unacceptable.[11]

Conversely, studies using the Allium cepa test system have reported genotoxic effects,

including chromosomal aberrations and DNA damage.[12][13]
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Reproductive and Developmental Toxicity
Fenbuconazole is not considered a teratogen in rats or rabbits.[4] Developmental effects, such

as increased post-implantation loss, increased resorptions, and decreased live fetuses, were

observed only at dose levels that also produced maternal toxicity.[4][6][7] In a two-generation

reproduction study in rats, fetotoxicity (e.g., decreased pup body weight) was seen at high

doses alongside maternal toxicity.[4][7] Importantly, no increased qualitative or quantitative

susceptibility was observed in developmental or reproductive studies.[1][7]

Table 3: Key Toxicological Reference Values

Endpoint Value

Acceptable Daily Intake (ADI) 0-0.03 mg/kg bw/day[4]

Acute Reference Dose (ARfD) 0.3 mg/kg bw/day[3]

Chronic Population Adjusted Dose (cPAD) 0.03 mg/kg/day[7]

Acute Population Adjusted Dose (aPAD) 0.3 mg/kg/day (for females 13-49)[7]

Cancer Potency Factor (Q1)* 3.59 x 10⁻³ (mg/kg/day)⁻¹[6]

Experimental Protocols
Detailed methodologies are crucial for the interpretation of toxicological data. Below are

representative protocols for key studies.

Protocol: 2-Year Chronic Toxicity/Carcinogenicity Study
in Rats

Objective: To assess the chronic toxicity and carcinogenic potential of fenbuconazole when

administered orally in the diet to rats for two years.

Test System: Sprague-Dawley rats (e.g., 50/sex/group).

Administration: Fenbuconazole was mixed into the diet and administered continuously for

24 months.
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Dose Levels: Multiple dose groups were used, for example: 0, 80, and 800 ppm, which

correspond to specific mg/kg body weight/day intakes.[4] The study that established the

chronic NOAEL used doses resulting in intakes of 3.0 mg/kg/day (NOAEL) and 30.6

mg/kg/day (LOAEL).[4][7]

Observations:

In-life: Clinical signs of toxicity, body weight, food consumption, and palpable masses were

recorded throughout the study.

Interim Sacrifices: Blood and urine samples were collected for hematology, clinical

chemistry, and urinalysis at periodic intervals (e.g., 6, 12, 18, and 24 months).

Terminal Endpoints: At 24 months, all surviving animals were euthanized. A full necropsy

was performed, organ weights were recorded (especially liver and thyroid), and a

comprehensive set of tissues was collected for histopathological examination.

Data Analysis: Statistical analysis was performed to compare treated groups to the control

group. The No-Observed-Adverse-Effect-Level (NOAEL) and Lowest-Observed-Adverse-

Effect-Level (LOAEL) were determined based on statistically and biologically significant

findings.
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Animal Selection
(e.g., Rats, 50/sex/group)

Dosing via Diet
(Control + 3 Dose Levels)

24 Months
In-Life Observations

- Clinical Signs
- Body Weight

- Food Consumption

Interim Analysis
(6, 12, 18 months)

- Hematology
- Clinical Chemistry

Terminal Sacrifice
(24 Months)

Endpoint Analysis
- Gross Necropsy
- Organ Weights
- Histopathology

Data Evaluation
& Statistical Analysis

Determination of
NOAEL & LOAEL

Click to download full resolution via product page

Caption: Generalized experimental workflow for a 2-year rodent bioassay.
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Protocol: Developmental Toxicity Study in Rabbits
Objective: To evaluate the potential of fenbuconazole to cause developmental toxicity in

rabbits following oral administration during the period of major organogenesis.

Test System: New Zealand White rabbits (e.g., 20-25 females/group).

Administration: Doses were administered daily by gavage, typically from gestation day (GD)

6 through GD 18.

Dose Levels: A control group and at least three dose levels were used, such as 0, 10, 30,

and 60 mg/kg bw/day.[4][14]

Maternal Observations: Does were observed for clinical signs, body weight changes, and

food consumption.

Terminal Endpoints: On approximately GD 29, does were euthanized. The uterus was

examined for the number of corpora lutea, implantations, resorptions, and live/dead fetuses.

Fetal Examinations: All fetuses were weighed, sexed, and examined for external, visceral,

and skeletal malformations and variations.

Data Analysis: The maternal NOAEL was determined based on signs of toxicity in the does.

The developmental NOAEL was determined based on effects on the developing fetuses

(e.g., viability, growth, and morphology).

Risk Assessment Framework
The toxicological data generated from the studies described above are integrated into a risk

assessment framework to establish safe levels of human exposure. This process involves

identifying hazards, establishing dose-response relationships, and deriving toxicological

reference values like the ADI and ARfD.
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Caption: Logical flow from toxicological data to human health risk assessment.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 11 / 12 Tech Support

https://www.fao.org/4/w8141e/w8141e0q.htm
https://www.federalregister.gov/documents/2008/08/27/E8-19858/fenbuconazole-pesticide-tolerances
https://unblock.federalregister.gov/
https://www.federalregister.gov/documents/2019/10/25/2019-23380/fenbuconazole-pesticide-tolerances
https://air.unimi.it/retrieve/4cd5af03-fe79-4a55-8445-6b6cad4aa559/Journal%20of%20Applied%20Ecology%20-%202022%20-%20Boff%20-%20Low%20toxicity%20crop%20fungicide%20%20fenbuconazole%20%20impacts%20reproductive%20male%20quality.pdf
https://pubs.acs.org/doi/10.1021/acs.jafc.4c13065
https://www.chemicalbook.com/msds/fenbuconazole.pdf
https://www.federalregister.gov/documents/2005/03/09/05-4474/fenbuconazole-time-limited-pesticide-tolerance
https://www.federalregister.gov/documents/2005/03/09/05-4474/fenbuconazole-time-limited-pesticide-tolerance
https://daneshyari.com/article/preview/2009397.pdf
https://www.researchgate.net/publication/256920442_Determination_of_genotoxic_effects_of_chlorfenvinphos_and_fenbuconazole_in_Allium_cepa_root_cells_by_mitotic_activity_chromosome_aberration_DNA_content_and_comet_assay
https://www.apvma.gov.au/sites/default/files/publication/13701-prs-fenbuconazole.pdf
https://www.benchchem.com/product/b054123#toxicological-profile-of-fenbuconazole
https://www.benchchem.com/product/b054123#toxicological-profile-of-fenbuconazole
https://www.benchchem.com/product/b054123#toxicological-profile-of-fenbuconazole
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b054123?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b054123?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 12 / 12 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b054123?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

